BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE
Description
Bis(tetramethylcyclopentadienyl)zirconium dichloride (CAS 61842-44-2) is an organometallic zirconium complex featuring two tetramethylcyclopentadienyl (C5Me4) ligands coordinated to a zirconium center, with two chloride counterions. Its molecular formula is C18H24Cl2Zr, and it belongs to the metallocene family, known for their catalytic properties in polymerization reactions.
Properties
CAS No. |
119445-90-8 |
|---|---|
Molecular Formula |
C18H26Cl2Zr 10* |
Molecular Weight |
404.53 |
Origin of Product |
United States |
Preparation Methods
Direct Metathesis in Nonpolar Solvents
In this approach, the preformed Cp*Li is combined with in hydrocarbons like n-hexane:
Conditions :
Low-Temperature Schlenk Techniques
For higher yields, is pre-complexed with THF to enhance solubility:
Optimized Parameters :
-
Reaction Time : 3–4 hours at -10°C, followed by reflux at 60°C for 90 minutes.
-
Solvent Mixture : THF/n-hexane (1:1 v/v) balances solubility and product precipitation.
Purification and Characterization
Crude product is purified via:
Analytical Data :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 404.53 g/mol | |
| Melting Point | Decomposes above 250°C | |
| Solubility | Insoluble in H₂O; soluble in THF, toluene | |
| FT-IR (ν, cm⁻¹) | 3100 (C-H), 1450 (Zr-Cl) |
Challenges and Mitigation Strategies
-
Moisture Sensitivity : The compound hydrolyzes rapidly, necessitating Schlenk lines or gloveboxes.
-
Byproduct Formation : Excess leads to tris-ligated species; stoichiometric ratios are critical.
-
Scalability : Pilot-scale reactions use continuous flow systems to maintain low temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Metathesis | 65–68 | 95–98 | Moderate |
| THF-Complexation | 70–72 | 99+ | High |
The THF-complexation method outperforms direct routes in yield and purity, albeit requiring stricter temperature control.
Industrial Applications and Catalytic Performance
This compound serves as a precatalyst in syndiospecific polymerization of styrene and ethylene, achieving tacticity >95%. Its electron-donating Cp* ligands enhance thermal stability compared to unsubstituted analogues .
Chemical Reactions Analysis
Types of Reactions
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkylating agents, reducing agents, and various ligands. The reactions are typically carried out under inert atmospheres to prevent degradation of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In polymerization reactions, the primary products are high molecular weight polymers .
Scientific Research Applications
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
Comparison with Similar Compounds
Key Properties:
- Structure : The tetramethylcyclopentadienyl ligands introduce significant steric bulk and electron-donating effects, which influence reactivity and catalytic performance.
- Applications : Primarily used in olefin polymerization and as a precursor for advanced catalysts in materials science.
Comparison with Structural Analogs
Substituent Variations on Cyclopentadienyl Ligands
The electronic and steric properties of metallocenes are highly dependent on the substituents attached to the cyclopentadienyl (Cp) rings. Below is a comparative analysis of zirconium dichloride derivatives with varying substituents:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., butyl, tetramethyl) enhance thermal stability but may reduce catalytic activity due to hindered substrate access.
- Electronic Effects : Methyl and ethyl groups donate electron density to the zirconium center, increasing electrophilicity and reactivity in polymerization.
Metal Analog Comparisons
Replacing zirconium with other metals alters catalytic behavior and stability:
Key Observations :
- Hafnium analogs exhibit superior thermal stability but lower catalytic turnover due to slower kinetics.
- Titanium analogs are more electrophilic but less robust under harsh conditions.
Stereochemical and Ligand Structural Variations
Indenyl and Fluorenyl Derivatives
Compounds with indenyl or fluorenyl ligands exhibit distinct stereoelectronic profiles:
- rac-Ethylenebis(1-indenyl)zirconium dichloride (CAS 100080-82-8): Produces isotactic polypropylene due to its chiral coordination geometry.
- Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (CAS 132510-07-7): Enhanced rigidity from fluorenyl ligands improves stereocontrol in copolymerization.
Meso vs. Rac Isomers
- Meso-[bis(3-phenyl-6-tert-butylindenyl)dimethylsilyl]zirconium dichloride : Favors linear polyethylene.
- Rac isomer : Produces branched polyethylene with improved mechanical properties.
Biological Activity
Bis(tetramethylcyclopentadienyl)zirconium dichloride (commonly referred to as bis(tmc)ZrCl₂) is an organometallic compound with significant applications in catalysis and materials science. Its unique structure and properties make it a subject of interest in biological studies, particularly concerning its interactions at the cellular level and potential therapeutic applications. This article reviews the biological activity of bis(tmc)ZrCl₂, highlighting its mechanisms of action, toxicity profiles, and potential uses in biomedical fields.
Chemical Structure and Properties
The compound features a zirconium center coordinated by two tetramethylcyclopentadienyl ligands and two chloride ions, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that bis(tmc)ZrCl₂ exhibits various biological activities primarily through its catalytic properties. It has been shown to facilitate reactions that can influence cellular processes:
- Catalytic Properties : Bis(tmc)ZrCl₂ acts as a catalyst in polymerization reactions, which can lead to the formation of biologically relevant polymers. These polymers may have applications in drug delivery systems or tissue engineering .
- Metal Ion Interaction : The zirconium ion can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. This interaction is crucial for understanding its toxicity and therapeutic potential .
Toxicity and Safety Profile
The safety profile of bis(tmc)ZrCl₂ has been assessed in various studies:
- Toxicity Studies : In vitro studies have shown that high concentrations of bis(tmc)ZrCl₂ can induce cytotoxic effects on mammalian cell lines. The mechanism appears to involve oxidative stress and disruption of cellular homeostasis .
- Safety Precautions : Due to its moisture sensitivity and potential hazards, proper handling procedures are essential. Users are advised to wear protective equipment when working with this compound .
Case Studies
Several case studies illustrate the biological implications of bis(tmc)ZrCl₂:
- Cell Proliferation Assays : A study evaluated the effects of bis(tmc)ZrCl₂ on human fibroblast cell lines, revealing dose-dependent inhibition of cell proliferation at concentrations above 10 µM. The study suggested that the compound's cytotoxicity might be linked to its ability to generate reactive oxygen species (ROS) .
- Catalytic Applications in Drug Synthesis : Research highlighted the use of bis(tmc)ZrCl₂ as a catalyst in synthesizing bioactive compounds, demonstrating its utility in developing pharmaceuticals with enhanced efficacy .
Comparative Analysis with Other Zirconium Compounds
To provide context for the biological activity of bis(tmc)ZrCl₂, a comparison with other zirconium-based compounds is presented below:
| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| Bis(cyclopentadienyl)zirconium dichloride | C₁₀H₁₀Cl₂Zr | Catalysis in polymerization | Moderate |
| Bis(1,2-dimethylcyclopentadienyl)zirconium dichloride | C₁₀H₁₄Cl₂Zr | Lower cytotoxicity | Low |
| This compound | [(CH₃)₄C₅H]₂ZrCl₂ | High cytotoxicity | High |
Q & A
Q. What statistical methods are appropriate for comparing the catalytic efficiency of zirconium dichloride complexes across ligand systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
